N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
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Overview
Description
N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Final Compound: The final step involves the coupling of the quinoline-piperazine intermediate with 2-chloroacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the piperazine ring, potentially yielding partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of various substituted quinoline or piperazine derivatives.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: It can serve as a catalyst or catalyst precursor in organic reactions.
Biology
Receptor Binding Studies: The compound can be used to study binding interactions with various biological receptors, particularly in the central nervous system.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals, particularly for neurological and psychiatric disorders.
Diagnostic Imaging: It can be used as a probe in diagnostic imaging techniques like positron emission tomography (PET).
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymer structures to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.
Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.
Ion Channels: The compound could interact with ion channels, affecting ion flux and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-2-{[2-(4-methylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
- N-(2-phenylethyl)-2-{[2-(4-ethylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
- N-(2-phenylethyl)-2-{[2-(4-phenylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
Uniqueness
- Structural Features : The presence of both the phenylethyl group and the phenylpiperazine ring in the same molecule is unique, providing a distinct pharmacological profile.
- Binding Affinity : The compound may exhibit higher binding affinity to certain receptors compared to its analogs, making it a more potent candidate for drug development.
- Versatility : Its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in multiple research fields.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c34-28(30-17-16-23-8-3-1-4-9-23)22-35-26-13-7-10-24-14-15-27(31-29(24)26)33-20-18-32(19-21-33)25-11-5-2-6-12-25/h1-15H,16-22H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSFYVFHMSOHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCCC5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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